![molecular formula C17H20BrNO2 B4894948 (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMEA belongs to the class of benzylamines and is structurally similar to some neurotransmitters, such as dopamine and serotonin. In
作用機序
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine exerts its pharmacological effects by binding to and modulating the activity of dopamine and serotonin receptors. Specifically, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This modulation of receptor activity results in changes in neurotransmitter release and neuronal activity, ultimately leading to the observed pharmacological effects.
Biochemical and Physiological Effects
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been found to reduce pain and inflammation, improve motor function, and enhance cognitive performance. (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
実験室実験の利点と制限
One advantage of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors, which allows for precise modulation of receptor activity. Additionally, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has a relatively simple chemical structure, which makes it easy to synthesize and modify for medicinal chemistry purposes. However, one limitation of using (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia and addiction. Another direction is to develop new (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms underlying the observed pharmacological effects of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
合成法
The synthesis of (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is purified by recrystallization to obtain pure (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine.
科学的研究の応用
(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been investigated for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied for its ability to modulate the activity of dopamine and serotonin receptors, which are involved in several neurological disorders, such as Parkinson's disease and depression. In pharmacology, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been evaluated for its analgesic and anti-inflammatory properties. In medicinal chemistry, (3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been used as a lead compound to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-15-6-3-13(4-7-15)9-10-19-12-14-5-8-17(21-2)16(18)11-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMPQWKIMYJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)

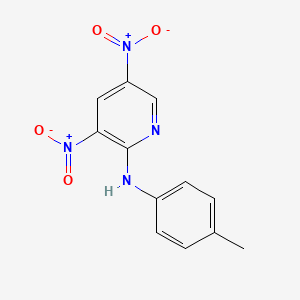

![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)
![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
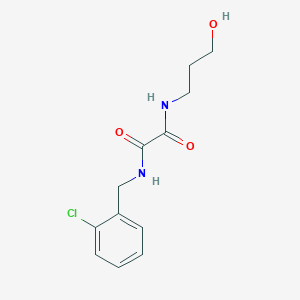
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
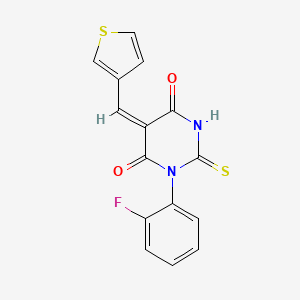
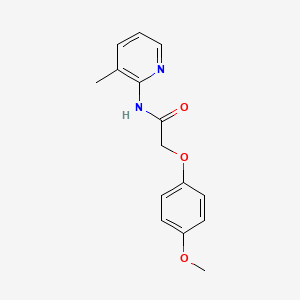
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
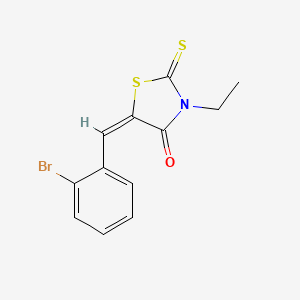
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)